Cas no 1706436-16-9 (1-Oxa-7-azaspiro[3.5]nonane hydrochloride)
1-Oxa-7-azaspiro[3.5]nonane hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-Oxa-7-azaspiro[3.5]nonane hydrochloride
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- Inchi: 1S/C7H13NO.ClH/c1-4-8-5-2-7(1)3-6-9-7;/h8H,1-6H2;1H
- InChI Key: YONQIKQMURQCOP-UHFFFAOYSA-N
- SMILES: Cl.O1CCC21CCNCC2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 108
- Topological Polar Surface Area: 21.3
1-Oxa-7-azaspiro[3.5]nonane hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM211565-1g |
1-Oxa-7-azaspiro[3.5]nonane hydrochloride |
1706436-16-9 | 97% | 1g |
$260 | 2021-08-04 | |
| Chemenu | CM211565-5g |
1-Oxa-7-azaspiro[3.5]nonane hydrochloride |
1706436-16-9 | 97% | 5g |
$624 | 2021-08-04 | |
| Chemenu | CM211565-10g |
1-Oxa-7-azaspiro[3.5]nonane hydrochloride |
1706436-16-9 | 97% | 10g |
$1039 | 2021-08-04 | |
| Chemenu | CM211565-25g |
1-Oxa-7-azaspiro[3.5]nonane hydrochloride |
1706436-16-9 | 97% | 25g |
$2057 | 2021-08-04 | |
| Chemenu | CM211565-1g |
1-Oxa-7-azaspiro[3.5]nonane hydrochloride |
1706436-16-9 | 97% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM211565-5g |
1-Oxa-7-azaspiro[3.5]nonane hydrochloride |
1706436-16-9 | 97% | 5g |
$*** | 2023-03-30 | |
| Chemenu | CM211565-10g |
1-Oxa-7-azaspiro[3.5]nonane hydrochloride |
1706436-16-9 | 97% | 10g |
$*** | 2023-03-30 | |
| Chemenu | CM211565-25g |
1-Oxa-7-azaspiro[3.5]nonane hydrochloride |
1706436-16-9 | 97% | 25g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y1250328-1g |
1-Oxa-7-azaspiro[3.5]nonane hydrochloride |
1706436-16-9 | 95% | 1g |
$400 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1250328-5g |
1-Oxa-7-azaspiro[3.5]nonane hydrochloride |
1706436-16-9 | 95% | 5g |
$1560 | 2024-06-05 |
1-Oxa-7-azaspiro[3.5]nonane hydrochloride Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 1-Oxa-7-azaspiro[3.5]nonane hydrochloride
Introduction to 1-Oxa-7-azaspiro[3.5]nonane hydrochloride (CAS No. 1706436-16-9)
1-Oxa-7-azaspiro[3.5]nonane hydrochloride is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic amine derivative, characterized by its hydrochloride salt form, exhibits a complex molecular architecture that positions it as a promising candidate for further exploration in drug discovery. The compound's CAS number, 1706436-16-9, serves as a definitive identifier, facilitating precise referencing in scientific literature and industrial applications.
The core structure of 1-Oxa-7-azaspiro[3.5]nonane hydrochloride consists of a spirocyclic framework, where an oxygen atom and an azacycloalkane moiety are linked in a single carbon atom, creating a rigid and twisted ring system. This distinctive arrangement imparts unique steric and electronic properties to the molecule, which are critical for its potential biological activity. The presence of the hydrochloride salt form enhances the compound's solubility in aqueous systems, making it more amenable for formulation into pharmaceutical preparations.
In recent years, there has been growing interest in spirocyclic compounds due to their potential to interact with biological targets in novel ways. The spirocyclic core of 1-Oxa-7-azaspiro[3.5]nonane hydrochloride has been hypothesized to contribute to its ability to modulate enzyme activity and receptor binding. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and other enzymes implicated in inflammatory and proliferative diseases. These findings align with the broader trend in medicinal chemistry toward designing molecules with optimized binding affinity and selectivity.
The synthesis of 1-Oxa-7-azaspiro[3.5]nonane hydrochloride presents a significant challenge due to the complexity of the spirocyclic system. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct the desired framework with high enantiomeric purity. The development of efficient synthetic routes is crucial for scaling up production and enabling further pharmacological evaluation.
One of the most compelling aspects of 1-Oxa-7-azaspiro[3.5]nonane hydrochloride is its potential therapeutic applications. Current research is focused on evaluating its efficacy in preclinical models of cancer, neurodegenerative disorders, and inflammatory conditions. The compound's ability to cross the blood-brain barrier and its stability under physiological conditions make it an attractive candidate for central nervous system (CNS) drug development. Additionally, its structural features may allow it to interact with protein targets that are difficult to address with conventional small-molecule drugs.
The hydrochloride salt form of 1-Oxa-7-azaspiro[3.5]nonane hydrochloride plays a pivotal role in enhancing its pharmacokinetic properties. The salt form improves solubility, which is essential for oral and intravenous administration, while also increasing the compound's stability during storage and transport. These characteristics are critical for ensuring consistent drug delivery and maximizing therapeutic outcomes.
Advances in computational chemistry have enabled researchers to predict the binding modes of 1-Oxa-7-azaspiro[3.5]nonane hydrochloride with various biological targets using molecular docking simulations. These virtual screening approaches have identified potential lead structures that can be refined through iterative design cycles. By leveraging computational tools alongside experimental data, scientists can accelerate the discovery process and identify optimized derivatives with improved pharmacological profiles.
The regulatory landscape for novel pharmaceutical compounds like 1-Oxa-7-azaspiro[3.5]nonane hydrochloride is stringent but well-defined. Compliance with Good Manufacturing Practices (GMP) and adherence to international guidelines ensures that the compound meets safety and quality standards before entering clinical trials. Collaborative efforts between academic institutions, biotechnology companies, and regulatory agencies are essential for advancing such compounds through the drug development pipeline.
In conclusion, 1-Oxa-7-azaspiro[3.5]nonane hydrochloride represents a fascinating example of how structural innovation can lead to novel therapeutic agents. Its unique spirocyclic architecture, combined with its promising pharmacological properties, positions it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.
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